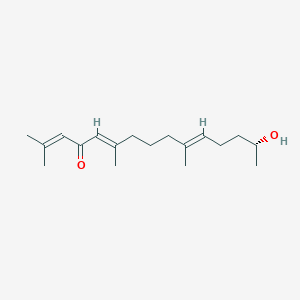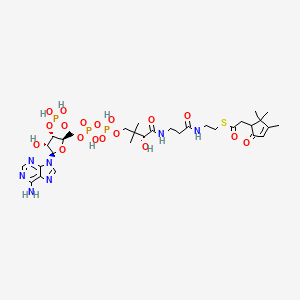![molecular formula C37H66O7 B1241370 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)-](/img/structure/B1241370.png)
2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- is a bioactive compound belonging to the class of annonaceous acetogenins These compounds are known for their cytotoxic properties, particularly against tumor cellsThis compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of squamotacin involves several steps, starting from the extraction of precursors from Annona squamosa. The process typically includes:
Extraction: The initial step involves extracting the crude acetogenins from the seeds or other parts of the plant using solvents like methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques to isolate squamotacin.
Chemical Synthesis: In some cases, chemical synthesis may be employed to produce squamotacin in the laboratory.
Industrial Production Methods: Industrial production of squamotacin is still in its nascent stages. The primary method involves large-scale extraction and purification from Annona squamosa. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield and efficiency of squamotacin production .
Analyse Des Réactions Chimiques
Types of Reactions: 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in squamotacin, potentially altering its cytotoxic properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of squamotacin, each with distinct biological properties .
Applications De Recherche Scientifique
2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of annonaceous acetogenins.
Biology: Investigated for its role in cellular processes and its effects on different cell lines.
Medicine: Explored for its potential as an anti-cancer agent, particularly against prostate and breast cancer cells.
Mécanisme D'action
2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- exerts its effects primarily through the inhibition of NADH oxidase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production in tumor cells, leading to cell death. 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- also targets other molecular pathways, including the induction of apoptosis and the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Bullatacin: Another annonaceous acetogenin with similar cytotoxic properties.
Bullacin B: Known for its potent anti-cancer activity.
Tetrahydrosquamone: Exhibits cytotoxicity against various cancer cell lines.
Uniqueness: 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- is unique due to its selective cytotoxicity towards certain tumor cells, particularly prostate cancer cells. Its mechanism of action, involving the inhibition of NADH oxidase, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C37H66O7 |
|---|---|
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-11-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |
Clé InChI |
GXZZLWVQYXFTJE-LUVUIASKSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES canonique |
CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonymes |
squamotacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
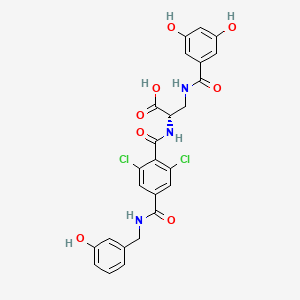
![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)
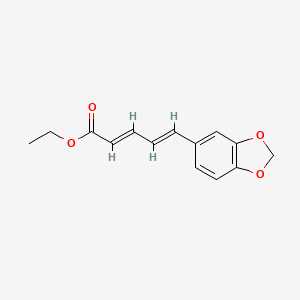
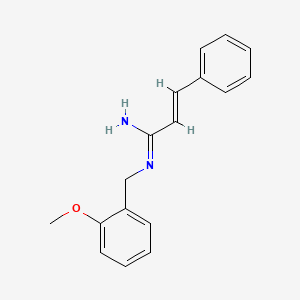
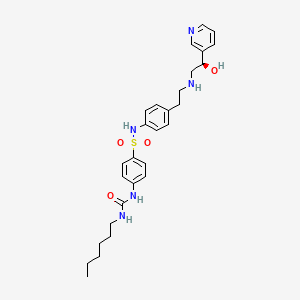
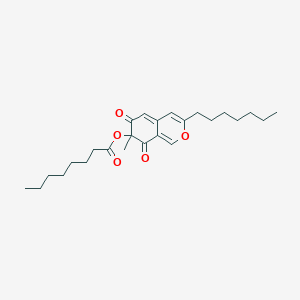
![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)
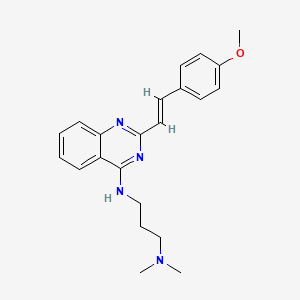
![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)
